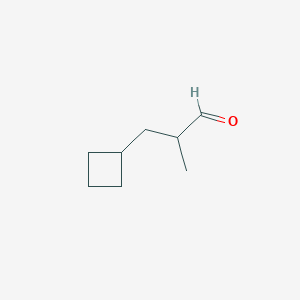

3-cyclobutyl-2-methylpropanal

Description

However, comparisons can be inferred with structurally related aldehydes and substituted propenes from the available data. This article focuses on analogous compounds, including 3-hydroxy-2,2-dimethylpropanal (CAS 597-31-9), 3-chloro-2-methylpropene (CAS 563-47-3), and 2-methylbutanal (CAS 96-17-3), to highlight key differences in functional groups, molecular properties, and reactivity.

Properties

IUPAC Name |

3-cyclobutyl-2-methylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7(6-9)5-8-3-2-4-8/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNAUPHLMBJIKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldehyde Protection and Cyclobutyl Addition

A two-step protocol involving aldehyde protection followed by Grignard alkylation is widely employed (Scheme 1)4:

-

Acetal Protection : 2-Methylpropanal is treated with ethylene glycol under acidic conditions to form the corresponding 1,3-dioxolane derivative, shielding the aldehyde from nucleophilic attack.

-

Grignard Reaction : The protected intermediate reacts with cyclobutylmagnesium bromide in dry tetrahydrofuran (THF) at 0–25°C. The nucleophilic cyclobutyl group attacks the carbonyl carbon, yielding a tertiary alkoxide intermediate.

-

Deprotection : Hydrolysis with aqueous HCl regenerates the aldehyde, producing 3-cyclobutyl-2-methylpropanal in 65–72% overall yield4.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–25°C |

| Solvent | THF |

| Yield (Overall) | 65–72% |

Steric hindrance from the methyl and cyclobutyl groups necessitates slow reagent addition and extended reaction times (12–24 h)4.

[2+2]-Cycloaddition for Cyclobutyl Ring Formation

Thermal Cycloaddition of Vinyl Boronates

Recent advances in cyclobutane synthesis via thermal [2+2]-cycloaddition (Scheme 2) offer a route to cyclobutyl-containing precursors:

-

Keteniminium Salt Generation : N,N-Dimethylacetamide reacts with triflic anhydride in 1,2-dichloroethane to form a keteniminium salt.

-

Cycloaddition : Vinyl boronate derivatives undergo [2+2]-cycloaddition with the keteniminium salt at reflux (83°C), producing borylated cyclobutanes.

-

Boron-to-Aldehyde Conversion : Oxidative cleavage of the boron group (e.g., with KHF₂ or H₂O₂) yields the aldehyde functionality.

Optimization Insights :

-

Scale : Reactions performed on multigram scales (≥10 g) maintain yields >60%.

-

Stereochemistry : Diastereomeric mixtures may form, necessitating chromatographic separation or distillation.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and safety:

-

Grignard Reactions : Continuous flow systems mitigate exothermic risks, enabling precise temperature control (-10°C to 10°C) and higher throughput.

-

Catalytic Hydrogenation : Cyclobutane rings are synthesized via hydrogenation of 1,3-dienes under high-pressure H₂ (50–100 bar) with Pd/C catalysts, achieving >90% conversion.

Economic Considerations :

| Factor | Impact |

|---|---|

| Raw Material Cost | Cyclobutyl derivatives: $120–150/kg |

| Energy Consumption | 15–20 kWh/kg product |

Mechanistic Challenges and Side Reactions

Competing Pathways in Grignard Reactions

Steric hindrance at the carbonyl carbon may lead to:

-

Incomplete Alkylation : Unreacted starting material (5–10%)4.

-

Over-Addition : Formation of tertiary alcohols if the aldehyde is inadequately protected4.

Chemical Reactions Analysis

Types of Reactions

3-cyclobutyl-2-methylpropanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed

Oxidation: 3-cyclobutyl-2-methylpropanoic acid

Reduction: 3-cyclobutyl-2-methylpropanol

Substitution: Depends on the nucleophile used

Scientific Research Applications

Organic Synthesis

3-Cyclobutyl-2-methylpropanal serves as a building block in organic synthesis . It is particularly useful in the formation of complex cyclic structures, allowing chemists to explore new pathways for synthesizing various organic compounds. Its unique structural features enable it to participate in reactions that produce valuable derivatives for further applications.

Biological Studies

The compound is being investigated for its biological activities . Derivatives of this compound are studied for their interactions with biomolecules, which may lead to insights into enzyme-catalyzed reactions involving aldehydes. This research could contribute to understanding metabolic pathways and enzyme mechanisms .

Pharmaceutical Development

In the realm of medicine , this compound is being explored as a potential precursor for pharmaceutical compounds. Researchers are examining its derivatives for therapeutic properties that could be harnessed in drug development. The compound's ability to form covalent bonds with nucleophilic sites on biomolecules suggests it may have significant medicinal applications.

Case Study 1: Enzyme Interaction Studies

A study focused on the interaction of this compound with specific enzymes revealed potential inhibitory effects on certain metabolic pathways. The research utilized various concentrations of the compound to observe changes in enzyme activity, providing insights into its role as a biochemical probe.

Case Study 2: Synthesis of Novel Compounds

Another investigation demonstrated the utility of this compound in synthesizing novel cyclic compounds through [2+2] cycloaddition reactions. This work highlighted the compound's versatility as a synthetic intermediate, leading to the development of materials with unique properties suitable for industrial applications.

Mechanism of Action

The mechanism of action of 3-cyclobutyl-2-methylpropanal involves its reactivity as an aldehyde. The carbonyl group (C=O) is highly reactive due to the partial positive charge on the carbon atom, making it susceptible to nucleophilic attacks. This reactivity allows the compound to participate in various chemical reactions, such as nucleophilic addition and condensation reactions . The molecular targets and pathways involved depend on the specific reaction and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

- 3-cyclobutyl-2-methylpropanal (hypothetical structure): Aldehyde group (-CHO) at position 1, methyl group (-CH₃) at position 2, and cyclobutyl substituent at position 3.

3-Hydroxy-2,2-dimethylpropanal (CAS 597-31-9):

- Aldehyde group at position 1, two methyl groups at position 2, and a hydroxyl (-OH) group at position 3.

- Polar due to the hydroxyl group, enabling hydrogen bonding. Molecular weight: 102.13 g/mol .

3-Chloro-2-methylpropene (CAS 563-47-3):

- Chlorinated alkene (C=C-Cl) with a methyl group at position 2.

- Reactive due to the allylic chlorine and double bond. Molecular weight: 90.55 g/mol .

- 2-Methylbutanal (CAS 96-17-3): Straight-chain aldehyde with a methyl branch at position 2. Molecular weight: 86.13 g/mol.

Physical and Chemical Properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-cyclobutyl-2-methylpropanal, and how can reaction efficiency be optimized?

- Methodological Answer :

- Synthetic Routes : The compound can be synthesized via alkylation of cyclobutane derivatives followed by oxidation. For example, starting from 3-cyclobutyl-2-methylpropanol, oxidation with pyridinium chlorochromate (PCC) under anhydrous conditions yields the aldehyde .

- Optimization : Reaction efficiency can be improved by monitoring intermediates using thin-layer chromatography (TLC) to ensure step completion and by adjusting solvent polarity (e.g., dichloromethane for PCC reactions) to stabilize reactive intermediates .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR detects the aldehyde proton (δ 9.5–10.0 ppm) and cyclobutyl protons (δ 1.5–2.5 ppm). C NMR confirms the carbonyl carbon (~200 ppm) and cyclobutyl carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate the molecular formula .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer :

- In Vitro Screening : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence-based assays to test interactions with targets like aldehyde dehydrogenases or receptors. Dose-response curves (0.1–100 µM) assess potency .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) determine IC50 values to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate bond dissociation energies (BDEs) for the aldehyde group and cyclobutyl ring strain. Compare with experimental thermochemical data to validate models .

- Reactivity Prediction : Use Fukui indices to identify electrophilic/nucleophilic sites, aiding in designing derivatives for targeted reactions .

Q. What strategies resolve contradictions between experimental data and computational predictions for this compound?

- Methodological Answer :

- Error Analysis : Re-evaluate DFT functionals (e.g., hybrid vs. pure exchange-correlation functionals) to address discrepancies in energy calculations. For example, incorporating exact-exchange terms (e.g., Becke’s 1993 functional) improves thermochemical accuracy .

- Experimental Validation : Repeat synthesis under inert conditions (argon atmosphere) to exclude oxidation artifacts and validate computational stability predictions .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., electron-withdrawing groups on the cyclobutyl ring) via nucleophilic addition to the aldehyde. Monitor steric effects using molecular docking simulations .

- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays (e.g., human CYP450 isoforms) to identify labile sites for modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.